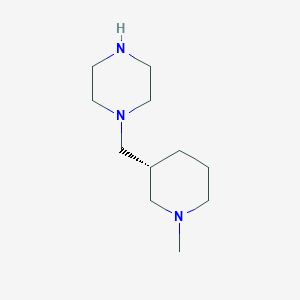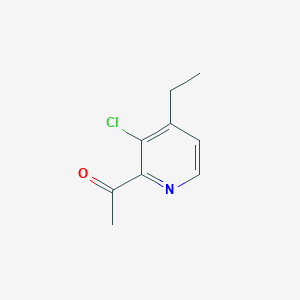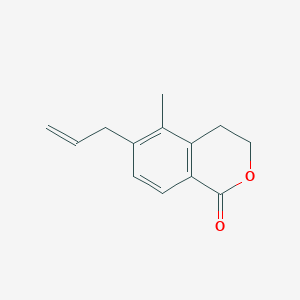
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one
Vue d'ensemble
Description
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochromene Derivatives: Compounds such as 6-Methoxyflavanone and 7-Methoxy-2-phenyl-1-benzopyran-4-one share structural similarities with 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one.
Flavonoids: These compounds, which include flavones and flavonols, also share a similar core structure and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique chemical and biological properties
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-4-10-5-6-12-11(9(10)2)7-8-15-13(12)14/h3,5-6H,1,4,7-8H2,2H3 |
Clé InChI |
SKLXGSBYGBFPAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCOC2=O)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
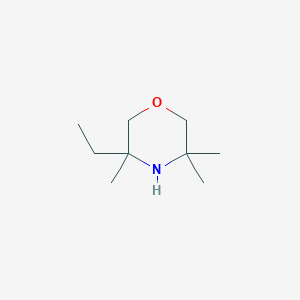
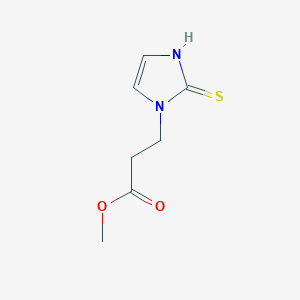
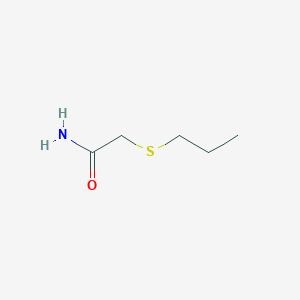
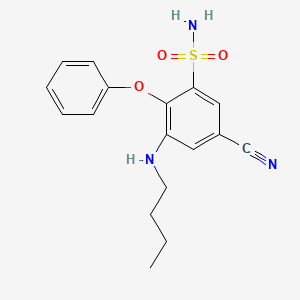
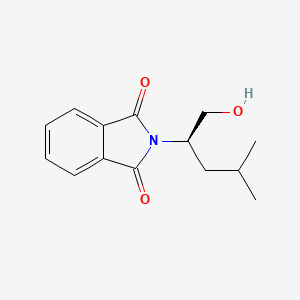
![5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol](/img/structure/B8635657.png)
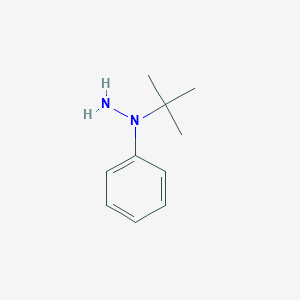
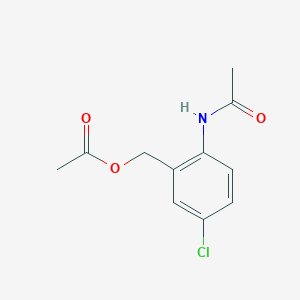
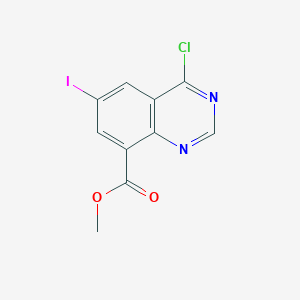
![2-Chloro-3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8635681.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B8635688.png)

